molecular formula C16H11BrO3 B14207860 7-(Benzyloxy)-3-bromo-2H-1-benzopyran-2-one CAS No. 918300-45-5

7-(Benzyloxy)-3-bromo-2H-1-benzopyran-2-one

Cat. No.: B14207860
CAS No.: 918300-45-5
M. Wt: 331.16 g/mol
InChI Key: UNWUXSQHBKQZIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Benzyloxy)-3-bromo-2H-1-benzopyran-2-one typically involves the following steps:

    Starting Material: The synthesis begins with a suitable benzopyran precursor, such as 7-hydroxy-2H-1-benzopyran-2-one.

    Bromination: The 3-position of the benzopyran ring is brominated using a brominating agent like bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.

    Benzyloxy Substitution: The hydroxyl group at the 7-position is converted to a benzyloxy group through an etherification reaction. This can be achieved by reacting the brominated intermediate with benzyl chloride in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

7-(Benzyloxy)-3-bromo-2H-1-benzopyran-2-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The benzyloxy group can be oxidized to a benzoyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The carbonyl group in the benzopyran ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Bromination: Bromine or N-bromosuccinimide (NBS) with iron(III) bromide as a catalyst.

    Etherification: Benzyl chloride with potassium carbonate as a base.

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Substitution: Formation of 3-substituted benzopyran derivatives.

    Oxidation: Formation of 7-benzoyloxy-3-bromo-2H-1-benzopyran-2-one.

    Reduction: Formation of 7-(benzyloxy)-3-bromo-2H-1-benzopyran-2-ol.

Scientific Research Applications

7-(Benzyloxy)-3-bromo-2H-1-benzopyran-2-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 7-(Benzyloxy)-3-bromo-2H-1-benzopyran-2-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The benzyloxy and bromine substituents can influence its binding affinity and specificity towards these targets, potentially modulating biochemical pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

    7-(Benzyloxy)-2H-1-benzopyran-2-one: Lacks the bromine substituent at the 3-position.

    3-Bromo-2H-1-benzopyran-2-one: Lacks the benzyloxy substituent at the 7-position.

    7-(Benzyloxy)-3-chloro-2H-1-benzopyran-2-one: Contains a chlorine atom instead of bromine at the 3-position.

Uniqueness

7-(Benzyloxy)-3-bromo-2H-1-benzopyran-2-one is unique due to the presence of both the benzyloxy and bromine substituents, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents provides a distinct set of properties that can be leveraged in various scientific and industrial applications.

Properties

CAS No.

918300-45-5

Molecular Formula

C16H11BrO3

Molecular Weight

331.16 g/mol

IUPAC Name

3-bromo-7-phenylmethoxychromen-2-one

InChI

InChI=1S/C16H11BrO3/c17-14-8-12-6-7-13(9-15(12)20-16(14)18)19-10-11-4-2-1-3-5-11/h1-9H,10H2

InChI Key

UNWUXSQHBKQZIA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)C=C(C(=O)O3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.